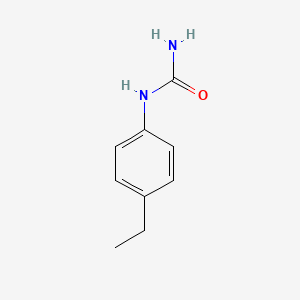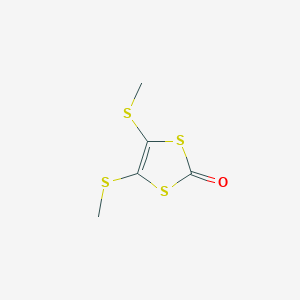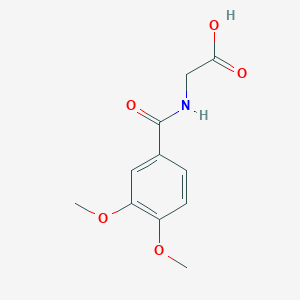
N-(2-aminophenyl)-4-tert-butylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(2-aminophenyl)-4-tert-butylbenzamide" is a chemical compound of interest due to its structural characteristics and potential applications in various fields of chemistry. The compound's relevance extends to its synthesis, molecular structure analysis, chemical reactions, and properties, both physical and chemical.
Synthesis Analysis
The synthesis of compounds related to "this compound" involves various chemical reactions, including annulation of 2-aminobenzamides and tert-butyl nitrite under mild conditions without the need for strong acids, highlighting an efficient pathway to benzotriazine derivatives (Yan et al., 2016). Another example includes the synthesis of histone deacetylase inhibitors, where the sulfur-containing bicyclic arylmethyl moiety and a substituted tert-amino group are introduced to improve solubility and cellular uptake (Kiyokawa et al., 2010).
Molecular Structure Analysis
The molecular structure and intermolecular interactions of similar compounds have been studied through methods such as X-ray crystallography and DFT calculations. These studies reveal how crystal packing and dimerization affect molecular geometry, emphasizing the significance of dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving "this compound" and its derivatives can lead to the formation of various interesting compounds. For instance, the formal [4+2] cycloaddition reaction of N-fluorobenzamides and maleic anhydride produces fluorescent 1-amino-2,3-naphthalic anhydrides, showcasing the compound's versatility in synthesizing fluorescent molecules (Lu et al., 2022).
Physical Properties Analysis
Polyimides containing di-tert-butyl side groups synthesized from related compounds demonstrate low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures. These properties indicate the potential of "this compound" derivatives in the development of materials with desirable thermal and electrical characteristics (Chern et al., 2009).
Chemical Properties Analysis
The chemical properties of compounds similar to "this compound" are influenced by their molecular structure, as seen in their reactions and the resulting products. For example, the introduction of tert-butyl groups and twisted-biphenyl structures effectively increases the interchain distance, decreasing the intermolecular interaction and packing ability of polymers derived from these compounds. This leads to materials with unique chemical properties, such as low dielectric constants and high glass transition temperatures (Chern et al., 2009).
Aplicaciones Científicas De Investigación
Antidiabetic Potential
(E)-N-(4-(3-(5-bromo-4-hydroxy-2-methoxyphenyl)acryloyl) phenyl)-4-tert-butylbenzamide (SN158) demonstrates potential as an antidiabetic agent. Through peroxisome proliferator-activated receptor (PPAR)-α/γ dual activation, SN158 increases transcriptional activities of PPARα and PPARγ. This effect enhances adipogenic differentiation in preadipocytes and fatty acid oxidation in hepatocytes. Additionally, SN158 significantly reduces plasma glucose, triglycerides, and free fatty acids in ob/ob mice without severe weight gain or hepatomegaly, suggesting its usefulness against type 2 diabetes and related metabolic disorders (Jung et al., 2017).
Role in Crystal Structure Formation
The tert-butylbenzamidate diruthenium(II, III) compound exhibits notable characteristics in crystal structure formation. The reaction between Ru2Cl(μ-O2CCH3)4 and molten p-tert-butylbenzamide leads to the formation of Ru2Cl(μ-HNOCC6H4-p-CMe3)4. This compound, characterized by elemental analysis, spectroscopic data, and magnetic measurements, has been crystallized and its structure determined by X-ray crystallography, demonstrating its potential in the field of crystallography and materials science (Barral et al., 1993).
Aggregation-Induced Emission Enhancement
N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-tert-butylbenzamide (3OTB) is a phenylbenzoxazole-based organic compound that exhibits emission enhancement in condensed states. This enhancement results from partial restriction of free intramolecular rotations, leading to a transition from the nonemissive twisted intramolecular charge transfer (TICT) state to the emissive quasi-TICT state. This finding is significant for the development of advanced materials with enhanced optical properties (Li et al., 2015).
Mecanismo De Acción
Target of Action
N-(2-aminophenyl)-4-tert-butylbenzamide is a potent inhibitor of Histone Deacetylases (HDACs) . HDACs are a family of enzymes responsible for the epigenetic regulation of histone and more than 50 non-histone proteins . They play a crucial role in gene expression, and their dysregulation can lead to various diseases, including cancer .
Mode of Action
This compound interacts with its targets, the HDACs, by inhibiting their enzymatic activity . The inhibition of HDACs leads to an increase in the acetylation levels of histones, which in turn results in the modulation of gene expression . This can lead to the suppression of tumor growth and induction of cell cycle arrest and apoptosis in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histone acetylation pathway . By inhibiting HDACs, this compound increases the acetylation of histones, leading to changes in chromatin structure and gene expression . This can affect various downstream effects, including cell cycle regulation, apoptosis, and differentiation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and distribution
Result of Action
The inhibition of HDACs by this compound can lead to various molecular and cellular effects. These include the induction of cell cycle arrest, apoptosis, and the suppression of tumor growth . In cellular assays, this compound has shown potent antiproliferative activities against human leukemia and prostate cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or compounds can affect its efficacy and stability . Additionally, the specific cellular environment, such as the presence of certain enzymes or proteins, can also impact the action of this compound .
Propiedades
IUPAC Name |
N-(2-aminophenyl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-17(2,3)13-10-8-12(9-11-13)16(20)19-15-7-5-4-6-14(15)18/h4-11H,18H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUQREGTGZRIBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360659 |
Source


|
| Record name | N-(2-aminophenyl)-4-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
219492-28-1 |
Source


|
| Record name | N-(2-aminophenyl)-4-tert-butylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((1H-benzo[d]imidazol-1-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thiol](/img/structure/B1270546.png)












![3-Amino-7-methoxy-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1270577.png)